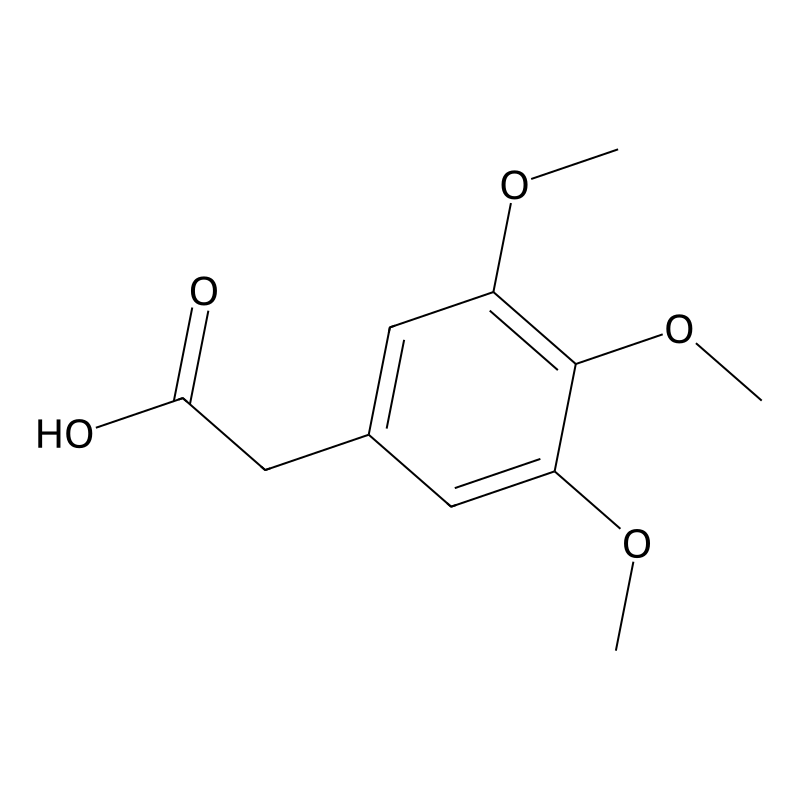

3,4,5-Trimethoxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4,5-Trimethoxyphenylacetic acid is an aromatic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with an acetic acid functional group. Its chemical formula is and it has a molecular weight of 226.23 g/mol . The compound is noted for its light cream powder appearance and a melting point range of 117-120 °C . It is soluble in organic solvents like ethanol and acetone but has limited solubility in water .

Metabolite of Mescaline

The primary area of scientific research on 3,4,5-Trimethoxyphenylacetic acid (3,4,5-TMPA) focuses on its role as a metabolite of mescaline []. Mescaline is a naturally occurring psychedelic substance found in certain cacti species. After consumption, the body breaks down mescaline into various metabolites, including 3,4,5-TMPA []. Studying the presence and concentration of 3,4,5-TMPA in urine can be a way to detect mescaline use [].

Potential Biomarker Research

There is ongoing research into the potential use of 3,4,5-TMPA as a biomarker for other conditions. Biomarkers are substances whose presence or concentration can indicate a particular biological state or disease. Some studies have explored the possibility of using 3,4,5-TMPA as a biomarker for certain cancers or neurological disorders, but more research is needed to confirm these applications [].

- Esterification: Reacting with alcohols to form esters.

- Reduction: Converting the carboxylic acid group into an alcohol.

- Nucleophilic substitutions: The methoxy groups can undergo reactions under specific conditions, such as methylation or demethylation.

The compound's reactivity is influenced by the electron-donating nature of the methoxy groups, which can stabilize certain intermediates during reactions.

Research indicates that 3,4,5-trimethoxyphenylacetic acid exhibits various biological activities, including:

- Antioxidant properties: It may help in reducing oxidative stress in biological systems.

- Anti-inflammatory effects: Some studies suggest potential applications in managing inflammatory conditions.

- Neuroprotective effects: There are indications that it may protect neural tissues from damage.

These activities make it a candidate for further pharmacological studies to explore therapeutic uses .

The synthesis of 3,4,5-trimethoxyphenylacetic acid can be achieved through several methods:

- Starting from 3,4,5-trimethoxybenzaldehyde: This involves a reduction process followed by carboxylation.

- Using microchannel technology: A method that allows for continuous flow reactions to produce the compound efficiently under controlled conditions .

- Traditional methods: Involving the reaction of appropriate phenolic precursors with acetic anhydride or acetic acid under acidic conditions.

These methods vary in efficiency and yield, with modern techniques often providing better control over reaction conditions.

3,4,5-Trimethoxyphenylacetic acid has potential applications in:

- Pharmaceuticals: As a lead compound for developing new drugs due to its biological activities.

- Cosmetics: Utilized for its antioxidant properties.

- Research: Employed in biochemical studies to understand its mechanisms of action and interactions with biological systems.

Studies on the interactions of 3,4,5-trimethoxyphenylacetic acid with other compounds have shown:

- Synergistic effects: When combined with other antioxidants or anti-inflammatory agents.

- Inhibition profiles: It does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions .

Further research is necessary to fully elucidate its interaction profile and safety in combination therapies.

Several compounds share structural similarities with 3,4,5-trimethoxyphenylacetic acid. Here are notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | 0.94 | Propanoic acid derivative |

| (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid | 0.92 | Butanoic acid derivative |

| 3,4-Dimethoxyphenylacetic acid | 0.91 | Two methoxy groups |

| 2-(3-Hydroxy-4-methoxyphenyl)acetic acid | 0.91 | Hydroxy group addition |

| 2-(3,5-Dimethoxyphenyl)acetic acid | 0.89 | Two methoxy groups |

These compounds are unique due to their specific substitutions and functional groups that affect their biological activity and chemical reactivity differently compared to 3,4,5-trimethoxyphenylacetic acid .

3,4,5-Trimethoxyphenylacetic acid is an organic compound with the molecular formula C11H14O5, characterized by a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5, and an acetic acid moiety [1]. This compound serves as an important intermediate in various synthetic pathways and has applications in pharmaceutical research [2]. The following sections detail the traditional and modern approaches to synthesizing this valuable chemical entity.

Traditional Organic Synthesis Approaches

Traditional synthetic routes to 3,4,5-trimethoxyphenylacetic acid have been established through classical organic chemistry methodologies that have proven reliable for laboratory and industrial-scale production [3]. These approaches primarily involve Friedel-Crafts reactions and esterification-hydrolysis sequences, which will be discussed in detail in the following subsections.

Friedel-Crafts Acylation and Alkylation Strategies

Friedel-Crafts reactions represent one of the fundamental approaches for introducing functional groups onto aromatic rings, making them valuable for the synthesis of 3,4,5-trimethoxyphenylacetic acid [4]. These reactions typically involve electrophilic aromatic substitution using Lewis acid catalysts.

A common synthetic pathway begins with 3,4,5-trimethoxybenzene as the starting material, which undergoes Friedel-Crafts acylation with an appropriate acylating agent [5]. The reaction typically employs titanium tetrachloride (TiCl4) as a Lewis acid catalyst to facilitate the introduction of the acyl group [6]. For example, the reaction of 3,4,5-trimethoxybenzene with ethyl chlorooxoacetate in the presence of TiCl4 in dichloromethane at -20°C yields ethyl 3,4,5-trimethoxybenzoylacetate with yields as high as 94% [7].

The resulting ester can then be hydrolyzed with potassium hydroxide in methanol to produce 3,4,5-trimethoxyphenylglyoxylic acid, which serves as a precursor to 3,4,5-trimethoxyphenylacetic acid [7]. The conversion from the glyoxylic acid to the phenylacetic acid derivative typically involves reduction of the ketone functionality.

Another approach involves the Friedel-Crafts alkylation of 3,4,5-trimethoxybenzene with chloroacetic acid or its derivatives in the presence of aluminum chloride [5]. This direct alkylation strategy can provide a more straightforward route to the target compound, though it often suffers from regioselectivity issues and potential polyalkylation [6].

Table 1: Friedel-Crafts Acylation Conditions for 3,4,5-Trimethoxybenzene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl chlorooxoacetate | TiCl4 | DCM | -20 | 2 | 94 |

| Oxalyl chloride | AlCl3 | DCM | 0 | 2-3 | 36-67 |

| Acetic anhydride | BF3·Et2O | Neat | 85 | 1 | 66 |

An alternative synthetic route involves the preparation of 3,4,5-trimethoxyphenylacetic acid from 3,4,5-trimethoxybenzaldehyde through a multi-step process [8]. The aldehyde undergoes reaction with chloroform in the presence of a phase transfer catalyst and an alkaline solution in a microchannel reactor to form 3,4,5-trimethoxymandelic acid [8]. This intermediate is then converted to 3,4,5-trimethoxyphenylacetic acid through reduction with zinc powder in the presence of an organic acid [8].

Esterification and Hydrolysis of Precursors

Esterification and hydrolysis reactions play crucial roles in the synthesis of 3,4,5-trimethoxyphenylacetic acid, particularly in the modification of precursor compounds and the protection/deprotection of functional groups [9].

One common approach involves the esterification of 3,4,5-trimethoxyphenylacetic acid or its precursors to form esters that can be more easily manipulated in subsequent reactions [10]. Various esterification methods have been employed, including Fischer esterification using alcohols and acid catalysts, as well as reactions with thionyl chloride or oxalyl chloride to form acid chlorides followed by reaction with alcohols [11].

For instance, 3,4,5-trimethoxyphenylacetic acid can be converted to its methyl or ethyl ester using the corresponding alcohol and a catalytic amount of sulfuric acid or p-toluenesulfonic acid [12]. These esters serve as protected forms of the acid and can undergo various transformations before being hydrolyzed back to the free acid [13].

Conversely, the synthesis of 3,4,5-trimethoxyphenylacetic acid often involves the hydrolysis of ester precursors [14]. For example, methyl or ethyl 3,4,5-trimethoxyphenylacetate can be hydrolyzed under basic conditions using sodium or potassium hydroxide in aqueous methanol, followed by acidification to yield the free acid [15].

A notable example is the hydrolysis of ethyl 3,4,5-trimethoxybenzoylacetate with methanolic potassium hydroxide, which proceeds with nearly quantitative yield to produce 3,4,5-trimethoxyphenylglyoxylic acid [7]. This intermediate can then be further transformed to obtain 3,4,5-trimethoxyphenylacetic acid.

Table 2: Esterification and Hydrolysis Conditions for 3,4,5-Trimethoxyphenylacetic Acid and Precursors

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Methanol, H2SO4 | Reflux, 2-4 h | 75-90 |

| Esterification | Ethanol, PTSA | Reflux, 3-5 h | 70-85 |

| Hydrolysis | KOH, MeOH/H2O | Room temperature, 2 h | 95-99 |

| Hydrolysis | NaOH, MeOH/H2O | Room temperature, 2-3 h | 90-95 |

Alternative esterification methods include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) [16]. These methods offer milder conditions and can be particularly useful when working with sensitive substrates.

For selective hydrolysis of esters in the presence of other functional groups, trimethyltin hydroxide has been employed as a mild and selective reagent [18]. This approach allows for the hydrolysis of methyl, allyl, and benzyl esters of complex aromatic and aliphatic systems with high yields.

Modern Catalytic and Green Chemistry Methods

Recent advances in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of 3,4,5-trimethoxyphenylacetic acid [9]. These modern approaches focus on catalytic processes, alternative energy sources, and continuous flow systems that offer advantages in terms of reaction efficiency, yield, and environmental impact [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields through efficient heating and unique microwave effects [11]. This technology has been successfully applied to the synthesis of 3,4,5-trimethoxyphenylacetic acid and related compounds [12].

One notable application of microwave irradiation is in the preparation of cinnamic acids, which can serve as precursors to phenylacetic acids [25]. For instance, 3,4,5-trimethoxybenzaldehyde can be reacted with malonic acid under microwave conditions to form the corresponding cinnamic acid, which can then be reduced to 3,4,5-trimethoxyphenylacetic acid [25]. This approach offers significantly reduced reaction times compared to conventional heating methods.

Microwave irradiation has also been employed in the synthesis of acrylic acids from phenylacetic acid derivatives and benzaldehydes [25]. In this approach, 3,4,5-trimethoxyphenylacetic acid is reacted with an appropriate benzaldehyde in the presence of acetic anhydride and triethylamine under microwave conditions at 120°C for 30 minutes [25]. This method provides a more efficient alternative to conventional reflux conditions, which typically require 3-5 hours [25].

The advantages of microwave-assisted synthesis include:

- Significantly reduced reaction times (minutes instead of hours) [13]

- Higher yields and improved product purity [14]

- Reduced side reactions and byproduct formation [15]

- Lower energy consumption compared to conventional heating methods [16]

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis Methods

| Reaction | Conventional Method | Microwave Method | Yield Improvement |

|---|---|---|---|

| Acrylic acid formation | 3-5 h, reflux | 30 min, 120°C | 10-15% |

| Esterification | 2-4 h, reflux | 5-10 min, 100-120°C | 5-10% |

| Hydrolysis | 1-2 h, room temp. | 1-5 min, 80-100°C | 3-8% |

Microwave-assisted synthesis has also been applied to the preparation of various derivatives and analogues of 3,4,5-trimethoxyphenylacetic acid [16]. For example, hydrazide-hydrazones of phenylacetic acid have been synthesized using microwave irradiation, offering a more efficient route to these compounds compared to conventional methods [11].

The optimization of microwave-assisted synthesis typically involves careful adjustment of reaction parameters such as temperature, power, time, and solvent selection [13]. In some cases, solvent-free conditions can be employed, further enhancing the environmental friendliness of the process [27].

Flow Reactor Systems for Scalable Production

Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering numerous advantages over traditional batch processes, particularly for the scalable production of compounds like 3,4,5-trimethoxyphenylacetic acid [17]. Flow reactor systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles, making them ideal for industrial-scale production [18].

A notable example of flow chemistry applied to the synthesis of 3,4,5-trimethoxyphenylacetic acid involves the preparation of this compound from 3,4,5-trimethoxybenzaldehyde using a microchannel reactor system [8]. In this process, preheated 3,4,5-trimethoxybenzaldehyde is mixed with a phase transfer catalyst and chloroform, then combined with a preheated alkaline solution in a micromixer [8]. The mixture is introduced into a microchannel reactor where it reacts for 2-15 minutes at 30-70°C to form 3,4,5-trimethoxymandelic acid [8].

The mandelic acid intermediate is then further processed in a tubular reactor with sodium iodide and trimethylchlorosilane, followed by reduction with zinc powder in a second microchannel reactor to obtain 3,4,5-trimethoxyphenylacetic acid [8]. This continuous flow process offers several advantages over batch methods:

- Higher reaction efficiency with yields reaching 90-95% [8]

- Improved product purity (94.0-98.5%) [8]

- Significantly shortened reaction times [8]

- Enhanced safety through better control of exothermic reactions [8]

- Reduced energy consumption and environmental impact [19]

Table 4: Flow Reactor Parameters for 3,4,5-Trimethoxyphenylacetic Acid Synthesis

| Reaction Step | Reactor Type | Temperature (°C) | Flow Rate (g/min) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Mandelic acid formation | Microchannel | 50-60 | 24.2 (organic), 9.0 (aqueous) | 3 | 88 |

| Reduction | Microchannel | 70-80 | 4.0-10 (acid), 0.5-5 (Zn) | 7-9 | 91 |

Flow chemistry has also been applied to other transformations relevant to the synthesis of phenylacetic acid derivatives [17]. For example, photodecarboxylative additions of phenylacetic acid have been performed using a UV-150 photochemical flow reactor, achieving high productivity (1.34 g of product per hour) with excellent yields (88%) [17].

The scalability of flow processes makes them particularly attractive for industrial production [19]. By operating multiple flow reactors in parallel or by increasing the dimensions of the reactor channels while maintaining optimal mixing and heat transfer characteristics, production can be scaled up without compromising reaction efficiency or product quality [20].

Recent advances in flow chemistry include the development of heterogeneous catalytic systems that can be incorporated into flow reactors [26]. These systems offer advantages such as easier catalyst recovery and reuse, reduced metal contamination in the final product, and the potential for continuous operation over extended periods [26].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant